molecular formula C7H10N2O3 B8706051 N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide

N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide

Cat. No. B8706051
M. Wt: 170.17 g/mol
InChI Key: PNTRKGWJWHTFAU-UHFFFAOYSA-N
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Patent
US08981111B2

Procedure details

To a stirred solution of 4-methyl-1,3-oxazole-5-carboxylic acid (4.00 g, 31.5 mmol) in thionyl chloride (4 ml) were added 0.4 ml N,N-dimethylformamide and the mixture was refluxed for 2 hours. After cooling, the volatiles were removed in vacuo and the remaining material was suspended in tetrahydrofuran (10 ml). This suspension was added to a stirred suspension of N,O-dimethyl-hydroxylamine hydrochloride (3.38 g, 34.6 mmol) and triethylamine (9.55 g, 94.4 mmol) in tetrahydrofuran (10 ml). The reaction mixture was stirred at room temperature for 20 h. After evaporation of the solvent in vacuo dichloromethane and 1N HCl were added. The phases were separated, the organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo. Purification of the crude material on silica gel afforded N-methoxy-N,4-dimethyl-1,3-oxazole-5-carboxamide (2.58 g, 45%) as an orange solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
N,O-dimethyl-hydroxylamine hydrochloride
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
9.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][O:5][C:6]=1[C:7]([OH:9])=O.CN(C)C=O.Cl.[CH3:16][NH:17][O:18][CH3:19].C(N(CC)CC)C>S(Cl)(Cl)=O.O1CCCC1>[CH3:19][O:18][N:17]([CH3:16])[C:7]([C:6]1[O:5][CH:4]=[N:3][C:2]=1[CH3:1])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC=1N=COC1C(=O)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
N,O-dimethyl-hydroxylamine hydrochloride
Quantity
3.38 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
9.55 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo dichloromethane and 1N HCl
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude material on silica gel

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CON(C(=O)C1=C(N=CO1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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